4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BUTAN-1-OL
Overview
Description
4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BUTAN-1-OL is a complex organic compound featuring an imidazole core. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BUTAN-1-OL typically involves multi-step organic reactions. Common synthetic routes include the Debus-Radziszewski synthesis, Wallach synthesis, and methods involving the dehydrogenation of imidazolines . Industrial production methods often employ refluxing benzil, ammonium acetate, and benzaldehyde at elevated temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler imidazole derivatives.
Substitution: Common reagents include formaldehyde and pyrrole, which can react with the imidazole ring to form substituted products. Major products from these reactions include disubstituted and trisubstituted imidazoles.
Scientific Research Applications
4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BUTAN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it can inhibit cyclooxygenase (COX2), leading to anti-inflammatory effects . The imidazole ring’s nitrogen atoms play a crucial role in binding to target proteins and enzymes .
Comparison with Similar Compounds
Compared to other imidazole derivatives, 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BUTAN-1-OL is unique due to its specific substitution pattern and functional groups. Similar compounds include:
- 2,4,5-triphenylimidazole
- 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone These compounds share the imidazole core but differ in their substituents and biological activities.
Properties
IUPAC Name |
4-(2,5,6-triphenylimidazo[1,2-a]imidazol-1-yl)butan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c31-19-11-10-18-29-24(21-12-4-1-5-13-21)20-30-26(23-16-8-3-9-17-23)25(28-27(29)30)22-14-6-2-7-15-22/h1-9,12-17,20,31H,10-11,18-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIDNRFFRZCFEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2CCCCO)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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